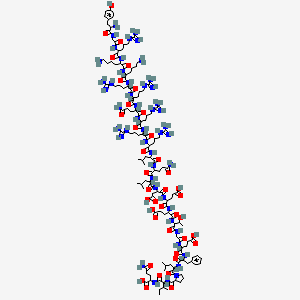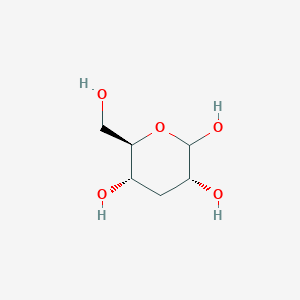
3-Deoxy-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Deoxy-D-glucopyranose is a derivative of glucose where the hydroxyl group at the third carbon is replaced by a hydrogen atom. This modification results in a compound with the molecular formula C6H12O5. It is a significant molecule in carbohydrate chemistry and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
3-Deoxy-D-glucopyranose can be synthesized through several methods. One common approach involves the reduction of 3-keto-D-glucose. This reduction can be achieved using sodium borohydride (NaBH4) under mild conditions. Another method involves the deoxygenation of D-glucose derivatives using reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reduction of 3-keto-D-glucose. The process is optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-Deoxy-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-deoxy-D-gluconic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 3-deoxy-D-glucitol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can introduce halogen atoms at specific positions, such as the formation of 3-chloro-3-deoxy-D-glucopyranose using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 3-Deoxy-D-gluconic acid.
Reduction: 3-Deoxy-D-glucitol.
Substitution: 3-Chloro-3-deoxy-D-glucopyranose.
科学研究应用
3-Deoxy-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme specificity.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and diagnostic tools.
Industry: this compound is used in the production of biodegradable polymers and as a starting material for various chemical syntheses.
作用机制
The mechanism of action of 3-Deoxy-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes and metabolic functions.
相似化合物的比较
3-Deoxy-D-glucopyranose can be compared with other similar compounds such as:
2-Deoxy-D-glucose: Lacks the hydroxyl group at the second carbon, used in cancer research and as a glycolysis inhibitor.
3-Amino-3-deoxy-D-glucopyranose: Contains an amino group at the third carbon, used in the synthesis of aminoglycoside antibiotics.
3-Chloro-3-deoxy-D-glucopyranose: Contains a chlorine atom at the third carbon, used in carbohydrate chemistry and as a biochemical reagent.
The uniqueness of this compound lies in its specific deoxygenation at the third carbon, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C6H12O5 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
(3R,5S,6R)-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3-10H,1-2H2/t3-,4+,5+,6?/m0/s1 |
InChI 键 |
RJDIFQMDPPUATQ-JMSAOHGTSA-N |
手性 SMILES |
C1[C@@H]([C@H](OC([C@@H]1O)O)CO)O |
规范 SMILES |
C1C(C(OC(C1O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


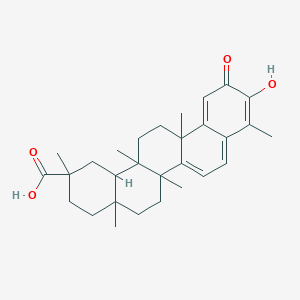
![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)
![4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate](/img/structure/B13390518.png)
![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)
![4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene](/img/structure/B13390524.png)
![(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B13390529.png)
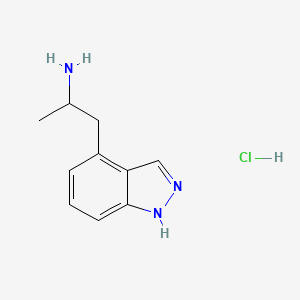
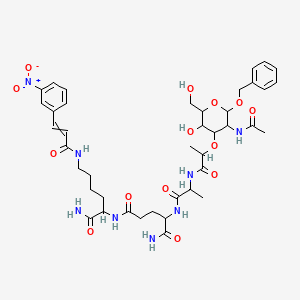

![12,25,38,51-Tetraphenyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,4,6,8,10,12,14,17,19,21,23,25,27,30,32,34,36,38,40,43,45,47,49,51-tetracosaene](/img/structure/B13390541.png)
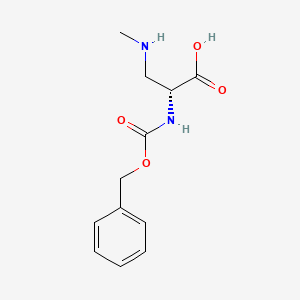
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13390548.png)
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B13390555.png)
